molecular formula C10H10BrNO2 B2811178 4-(4-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one CAS No. 1478482-06-2

4-(4-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one

Cat. No.: B2811178
CAS No.: 1478482-06-2
M. Wt: 256.099
InChI Key: GYFUPRCCCBNTCO-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with a bromophenyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one typically involves the reaction of 4-bromobenzylamine with methyl chloroformate under basic conditions to form the intermediate this compound. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted oxazolidinones.

    Oxidation: Products include oxidized derivatives of the oxazolidinone ring.

    Reduction: Reduced forms of the oxazolidinone ring.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the binding affinity of the compound to its target, while the oxazolidinone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(4-bromophenyl)-4-methyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-10(6-14-9(13)12-10)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFUPRCCCBNTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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